

Preclinical Profile of BC1618: A Technical Guide to a Novel Fbxo48 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for **BC1618**, a first-inclass, orally active inhibitor of the F-box protein Fbxo48. By preventing the Fbxo48-mediated degradation of phosphorylated AMP-activated protein kinase α (pAMPK α), **BC1618** enhances AMPK signaling, a central regulator of cellular energy homeostasis.[1][2][3][4] This mechanism of action positions **BC1618** as a promising therapeutic candidate for metabolic diseases, particularly those characterized by insulin resistance.[3]

Core Mechanism of Action

BC1618 disrupts the interaction between Fbxo48 and pAMPK α . Fbxo48 is a substrate-recruiting subunit of the SCF (Skp1-Cul1-F-box protein) E3 ubiquitin ligase complex, which targets pAMPK α for polyubiquitylation and subsequent proteasomal degradation. By inhibiting this interaction, **BC1618** stabilizes pAMPK α , leading to sustained AMPK activity. This mode of action is distinct from other AMPK activators like metformin, as **BC1618** does not stimulate AMPK activation but rather prevents the disposal of its active form.

Signaling Pathway

The signaling cascade initiated by **BC1618** is centered on the stabilization of pAMPKα. This leads to the phosphorylation of downstream targets of AMPK, including Acetyl-CoA Carboxylase (ACC) and Raptor, a component of the mTORC1 complex. The phosphorylation of Raptor inhibits mTORC1 activity, a key regulator of cell growth and anabolism. Furthermore,

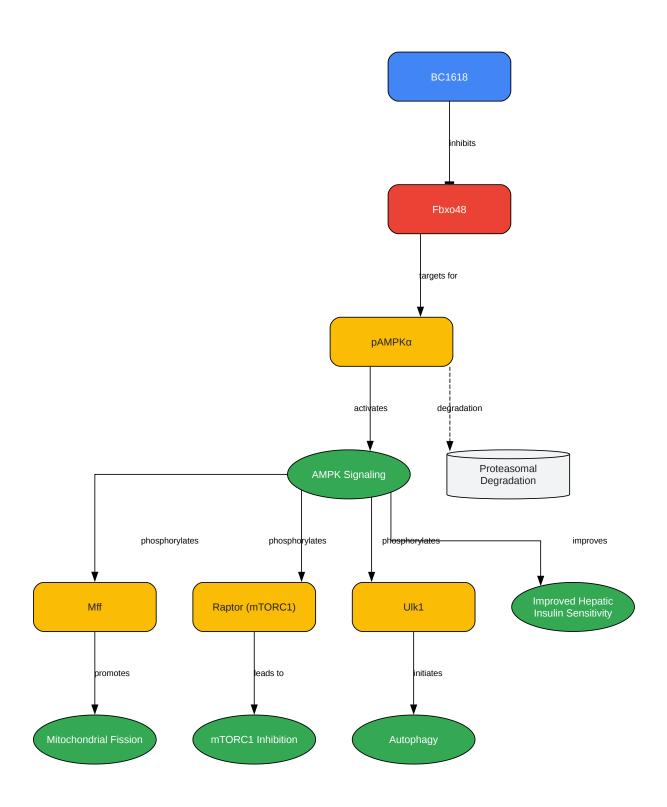






activated AMPK phosphorylates Mitochondrial Fission Factor (Mff), promoting mitochondrial fission, and Unc-51 like autophagy activating kinase 1 (Ulk1), a crucial step in the initiation of autophagy.





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Caption: BC1618 Signaling Pathway.



In Vitro Studies

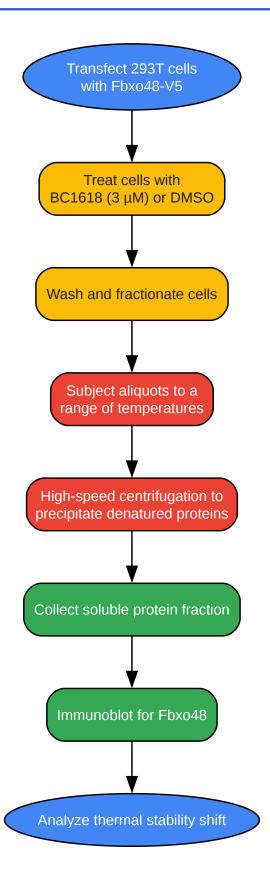
Quantitative Data Summary

Cell Line	Concentration	Incubation Time	Key Findings
293T	3 μΜ	30 min	Interrupts Fbxo48/pAmpkα interaction.
BEAS-2B	0-2 μΜ	16 h	Dose-dependent increase in pAmpkα and pACC protein levels.
BEAS-2B	10 μΜ	5 h	Increased mitochondrial fission.
Human primary-like hepatocytes (HepaRG)	0.1-2 μΜ	16 h	Dose- and time- dependent increases in pAmpkα and pACC protein levels.

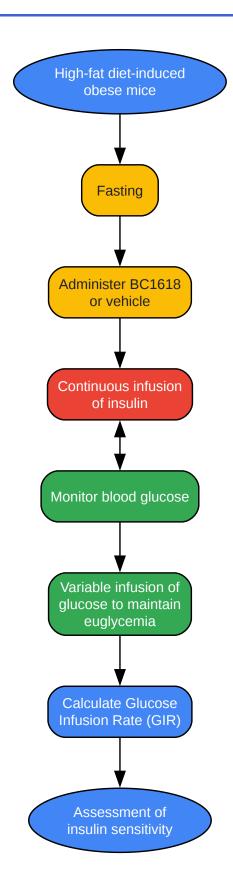
Experimental Protocols

This assay was utilized to confirm the direct interaction between **BC1618** and Fbxo48 in a cellular context.









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